N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen functionalities.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate intermediate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a dimethoxyphenylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide depends on its specific biological or chemical target. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide analogs: Compounds with similar structures but different substituents on the thiazepane ring or the phenyl group.
Thiazepane derivatives: Other compounds containing the thiazepane ring but with different functional groups attached.
Piperidine derivatives: Compounds containing the piperidine moiety but with different ring systems or substituents.
Uniqueness
This compound is unique due to the combination of its thiazepane ring, piperidine moiety, and dimethoxyphenyl group
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-25-18-9-6-8-17(19(18)26-2)21-20(24)23-12-7-13-27-15-16(23)14-22-10-4-3-5-11-22/h6,8-9,16H,3-5,7,10-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTVXURJHWCHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCCSCC2CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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